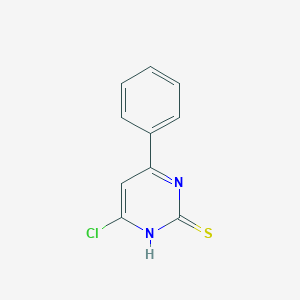
4-Chloro-6-phenylpyrimidine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-6-phenylpyrimidine-2-thiol” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including “this compound”, involves several steps . One method involves the reaction of divinyl ketones with thiourea . Another method involves a substructure splicing route using fenclorim as a lead compound .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a phenyl group and a thiol group .Chemical Reactions Analysis
Pyrimidines, including “this compound”, can undergo a variety of chemical reactions . For example, they can react with ammonium thiocyanates to form new compounds . They can also react with amines to form guanidines .Applications De Recherche Scientifique
Antimicrobial Agents
4-Chloro-6-phenylpyrimidine-2-thiol derivatives have potential antimicrobial properties. For example, certain mercapto-and aminopyrimidine derivatives synthesized from ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate have exhibited in vitro antimicrobial activity against pathogenic micro-organisms (El-kerdawy et al., 1990).
Reaction Mechanisms in Organic Chemistry
The transformation of 4-chloro-2-phenylpyrimidine into other compounds, like 4-amino-2-phenylpyrimidine, has been a subject of study. Research has focused on understanding the reaction mechanisms, such as addition-elimination on carbon atoms, which are crucial in organic synthetic processes (Meeteren & Plas, 2010).
Nonlinear Optical Properties
This compound derivatives are studied for their nonlinear optical (NLO) properties. These properties are significant for applications in medicine and NLO fields. For example, ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate and related compounds have been analyzed using density functional theory for their NLO characteristics (Hussain et al., 2020).
Cytotoxic Activity and Crystal Structure
The synthesis of new 4-thiopyrimidine derivatives has been explored for understanding their cytotoxic activities against various cell lines, including cancer cells. The crystal structure of these compounds also offers insights into their molecular interactions and potential applications in pharmacology (Stolarczyk et al., 2018).
Coordination Chemistry and Optical Properties
This compound compounds are utilized in creating complexes with metals like copper, exhibiting unique optical properties and high visible light-directed catalytic performance. These complexes are of interest for applications in optoelectronics and catalysis (Zhang et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrimidine derivatives can act through various mechanisms, such as inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation .
Result of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities .
Propriétés
IUPAC Name |
6-chloro-4-phenyl-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2S/c11-9-6-8(12-10(14)13-9)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGFVKHXWLGTFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)NC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2407097.png)
![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2407098.png)
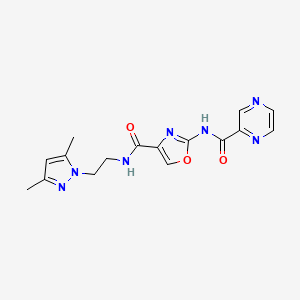
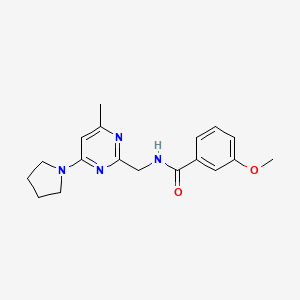
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2407101.png)
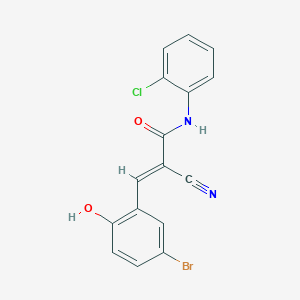
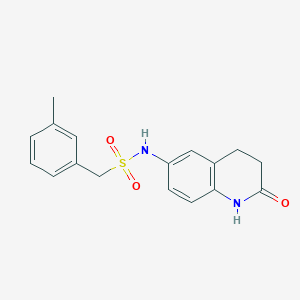
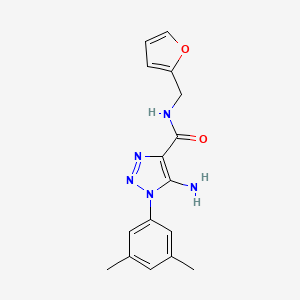
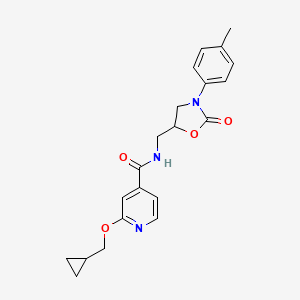
![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2407108.png)
![Methyl 2-[[4-methyl-5-[[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2407109.png)

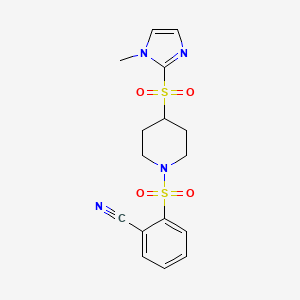
![1-Benzyl-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2407118.png)